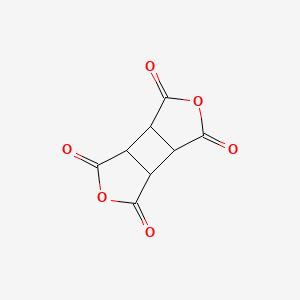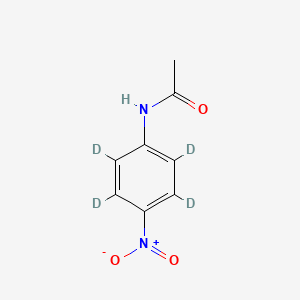
Dimethyldiphenylsilane
描述
Dimethyldiphenylsilane is an organosilicon compound with the molecular formula C14H16Si. It is characterized by the presence of two phenyl groups and two methyl groups attached to a silicon atom. This compound is known for its applications in various fields, including materials science and organic synthesis .
生化分析
Biochemical Properties
Dimethyldiphenylsilane plays a crucial role in biochemical reactions, particularly in the synthesis of siloxane polymers. It interacts with various enzymes and proteins, facilitating the formation of high molecular weight siloxane polymers . The compound’s interaction with enzymes such as silanolates and metal hydrides is essential for catalyzing the polymerization process. These interactions involve the cleavage and formation of silicon-oxygen bonds, leading to the creation of linear and cyclic siloxane structures .
Cellular Effects
This compound has notable effects on various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. The compound can affect the expression of genes involved in the synthesis of extracellular matrix components, thereby impacting cell adhesion and migration . Additionally, this compound can alter cellular metabolism by interacting with metabolic enzymes, leading to changes in the production of key metabolites.
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound binds to silanolates and metal hydrides, facilitating the polymerization of siloxanes . This binding interaction is crucial for the formation of silicon-oxygen bonds, which are essential for the synthesis of high molecular weight siloxane polymers. Additionally, this compound can inhibit or activate specific enzymes involved in cellular metabolism, leading to changes in gene expression and cellular function.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation. The compound is relatively stable under standard laboratory conditions, but it can degrade over time when exposed to acidic or basic environments . Long-term exposure to this compound can lead to changes in cellular function, including alterations in cell signaling pathways and gene expression. These effects are often observed in in vitro and in vivo studies, where prolonged exposure to the compound can result in significant cellular changes.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound can facilitate the synthesis of siloxane polymers without causing significant adverse effects . At high doses, this compound can exhibit toxic effects, including cellular toxicity and disruption of normal cellular function. Threshold effects are often observed, where a specific dosage level leads to a significant change in the compound’s impact on cellular processes.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors essential for its metabolism. The compound is metabolized by enzymes such as silanolates and metal hydrides, leading to the formation of siloxane polymers . These metabolic pathways are crucial for the synthesis and degradation of this compound, impacting its overall biochemical properties and effects on cellular function.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. The compound can bind to specific proteins that facilitate its transport across cellular membranes, leading to its accumulation in specific cellular compartments . This transport and distribution are essential for the compound’s biochemical effects, as they determine its localization and interaction with cellular biomolecules.
Subcellular Localization
This compound exhibits specific subcellular localization, which can affect its activity and function. The compound is often localized in the cytoplasm and can be directed to specific organelles through targeting signals and post-translational modifications . This subcellular localization is crucial for the compound’s interaction with enzymes and proteins, impacting its overall biochemical properties and effects on cellular function.
准备方法
Dimethyldiphenylsilane can be synthesized through several methods. One common synthetic route involves the reaction of diphenylmethylchlorosilane with a suitable reducing agent. For instance, the reaction of diphenylmethylchlorosilane with lithium aluminum hydride in anhydrous ether can yield this compound . Another method involves the Friedel-Crafts alkylation reaction, where this compound is used as a monomer and formaldehyde dimethyl acetal as the external cross-linker .
化学反应分析
Dimethyldiphenylsilane undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form silanols or siloxanes.
Reduction: It can be reduced to form simpler silanes.
Substitution: It can undergo substitution reactions where the phenyl or methyl groups are replaced by other functional groups.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like lithium aluminum hydride. The major products formed from these reactions depend on the specific conditions and reagents used .
科学研究应用
Dimethyldiphenylsilane has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various organosilicon compounds.
Materials Science: It is employed in the preparation of silane-based hyper-cross-linked porous polymers, which have applications in gas storage and water treatment.
Biology and Medicine: While specific biological applications are less common, its derivatives may be used in drug delivery systems and other biomedical applications.
作用机制
The mechanism of action of dimethyldiphenylsilane primarily involves its ability to form stable bonds with other elements, particularly carbon and oxygen. This property makes it useful in the formation of polymers and other complex structures. The molecular targets and pathways involved depend on the specific application and the nature of the reactions it undergoes .
相似化合物的比较
Dimethyldiphenylsilane can be compared with other similar organosilicon compounds, such as:
Dimethylphenylsilane: This compound has one phenyl group and two methyl groups attached to silicon.
Diphenylsilane: This compound has two phenyl groups attached to silicon and is used in various organic synthesis reactions.
Trimethylsilane: This compound has three methyl groups attached to silicon and is commonly used in the synthesis of organosilicon compounds.
This compound is unique due to its specific combination of phenyl and methyl groups, which provides a balance of stability and reactivity, making it suitable for a wide range of applications.
属性
IUPAC Name |
dimethyl(diphenyl)silane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16Si/c1-15(2,13-9-5-3-6-10-13)14-11-7-4-8-12-14/h3-12H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJKVFIFBAASZJX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C1=CC=CC=C1)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60228420 | |
| Record name | Dimethyl diphenylsilane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60228420 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
778-24-5 | |
| Record name | Dimethyl diphenylsilane | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000778245 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Dimethyl diphenylsilane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60228420 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。








![Dimethyl [1,1'-biphenyl]-2,4'-dicarboxylate](/img/structure/B1345563.png)





![Tetrahydrocyclopenta[c]pyrrole-1,3(2h,3ah)-dione](/img/structure/B1345574.png)

